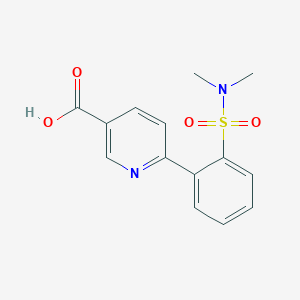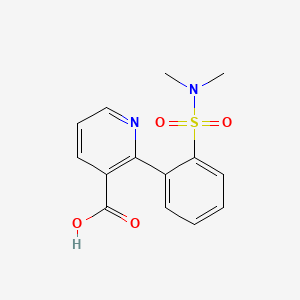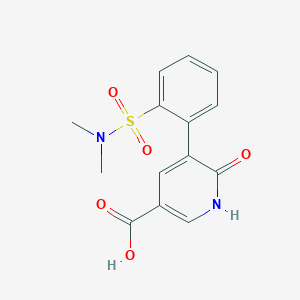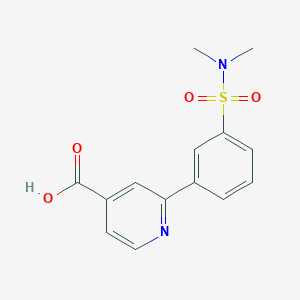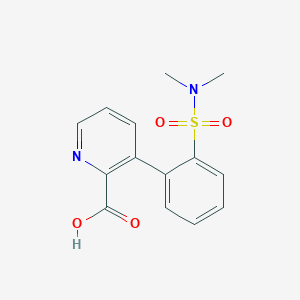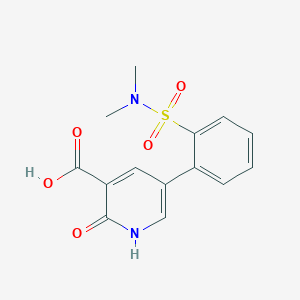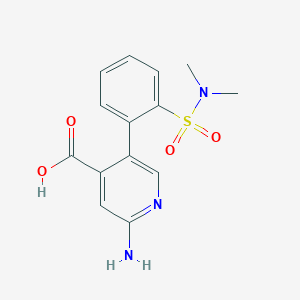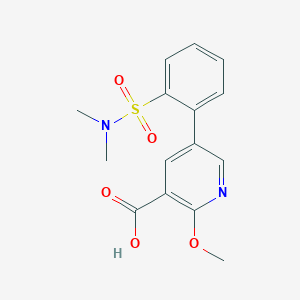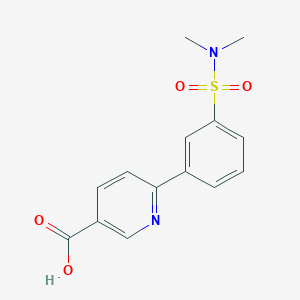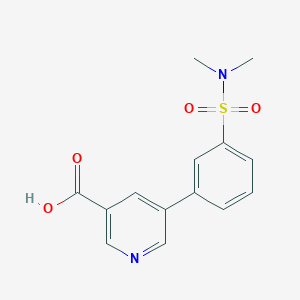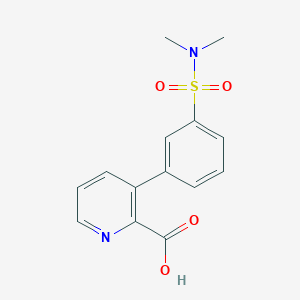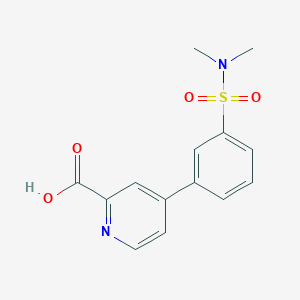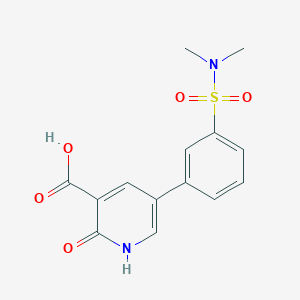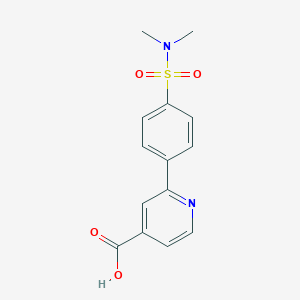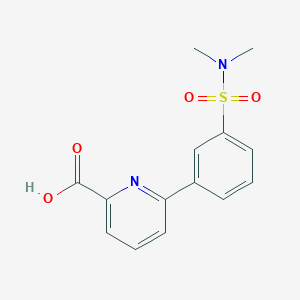
6-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid (DMSP) is a sulfur-containing organic acid that has been widely studied due to its unique chemical and biochemical properties. DMSP has been used in a variety of applications, including as a reagent in chemical synthesis, as a catalyst in biochemical reactions, and as an inhibitor of enzymes. It has also been studied for its potential therapeutic applications, including as an anti-inflammatory and anti-cancer agent.
Scientific Research Applications
6-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been studied for its potential applications in a variety of scientific research areas. It has been used as a reagent in chemical synthesis, as a catalyst in biochemical reactions, and as an inhibitor of enzymes. It has also been studied for its potential therapeutic applications, including as an anti-inflammatory and anti-cancer agent. 6-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has also been studied for its ability to modulate the activity of neurotransmitters, such as dopamine and serotonin, which may have implications for the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 6-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is not fully understood, but it is believed to act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 6-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has also been shown to inhibit the activity of certain neurotransmitters, such as dopamine and serotonin, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% have been studied in both in vitro and in vivo models. In vitro studies have shown that 6-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can inhibit the activity of enzymes, such as COX-2 and LOX, and modulate the activity of neurotransmitters, such as dopamine and serotonin. In vivo studies have demonstrated that 6-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can reduce inflammation and pain, and may have anti-cancer and anti-tumor effects.
Advantages and Limitations for Lab Experiments
The use of 6-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments has several advantages. 6-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is relatively inexpensive and easy to obtain, and it is stable under a variety of laboratory conditions. It is also non-toxic and has a low environmental impact. However, there are some limitations to the use of 6-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments. It can be difficult to synthesize and purify, and it can be difficult to control the concentration of the compound in a reaction.
Future Directions
There are several potential future directions for the use of 6-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%. It could be further studied for its potential therapeutic applications, such as its potential use as an anti-inflammatory or anti-cancer agent. It could also be studied for its ability to modulate the activity of neurotransmitters, such as dopamine and serotonin, which may have implications for the treatment of neurological disorders. Additionally, 6-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% could be studied for its potential applications in chemical synthesis, as a catalyst in biochemical reactions, and as an inhibitor of enzymes.
Synthesis Methods
6-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can be synthesized using several different methods. The most common method is the reaction of 3-N,N-dimethylsulfamoylphenol (DMS) with picolinic acid (PA), which yields the desired product. This reaction is typically carried out in an aqueous solution of acetic acid and sodium hydroxide, and the resulting product is then purified by chromatography. Other methods of synthesis include the reaction of DMS with pyridine, the reaction of DMS with dimethylformamide (DMF), and the reaction of DMS with anhydrous ethanol.
properties
IUPAC Name |
6-[3-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)11-6-3-5-10(9-11)12-7-4-8-13(15-12)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTOFKXWXSHWTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

